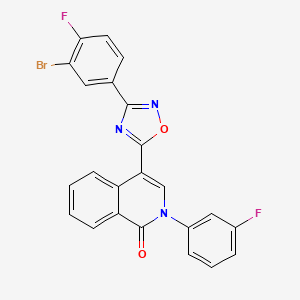
4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H12BrF2N3O2 and its molecular weight is 480.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C12H9BrFN5O4 with a molecular weight of 386.13 g/mol. The structure features an isoquinoline core substituted with both oxadiazole and fluorinated phenyl groups, which are known to influence biological activity through various mechanisms.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The presence of the oxadiazole moiety enhances apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- IC50 Values : In vitro studies indicated that the compound exhibited IC50 values in the range of 5.10 to 22.08 µM across different cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains:
- Bacterial Strains : It demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through its effect on cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary data suggest that it may inhibit COX-II activity, which is crucial in inflammatory processes.
- In Vivo Studies : Animal models showed a reduction in inflammation markers upon administration of the compound .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study demonstrated that modifications on the oxadiazole ring could significantly enhance anticancer activity, leading to the development of more potent analogs.
- Clinical Trials : Ongoing clinical trials are investigating the use of oxadiazole-based compounds in combination therapies for advanced cancers, showing promising preliminary results.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown potential in the development of therapeutic agents due to its biological activity. Research indicates that derivatives of oxadiazoles often exhibit significant antitumor effects. The presence of the isoquinolinone core may enhance the interaction with biological targets such as enzymes and receptors, making it a candidate for anti-cancer drug development.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole compounds exhibited high levels of cytotoxicity against various cancer cell lines, suggesting that this compound could have analogous effects .
Antimicrobial Activity
Compounds containing oxadiazole rings have been investigated for their antimicrobial properties. The structural characteristics of 4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one may contribute to its efficacy against bacterial and fungal strains.
Research Findings : In vitro studies have indicated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .
Material Science
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and photonic devices. The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and solar cells.
Application Example : Research has shown that incorporating oxadiazole units into polymer matrices enhances charge mobility and thermal stability, which are critical for device performance .
Propiedades
IUPAC Name |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrF2N3O2/c24-19-10-13(8-9-20(19)26)21-27-22(31-28-21)18-12-29(15-5-3-4-14(25)11-15)23(30)17-7-2-1-6-16(17)18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWADEORKIUKGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














